molecular formula C6H14O2PS+ B15486422 Dipropoxy(sulfanylidene)phosphanium CAS No. 14609-96-2

Dipropoxy(sulfanylidene)phosphanium

Cat. No.: B15486422
CAS No.: 14609-96-2
M. Wt: 181.22 g/mol
InChI Key: LKPIGNBJNOZFOJ-UHFFFAOYSA-N
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Description

Dipropoxy(sulfanylidene)phosphanium is a quaternary phosphanium salt characterized by two propoxy groups and a sulfanylidene (S=) substituent bonded to a central phosphorus atom. These compounds are often explored for their reactivity, biological activity, and applications in catalysis or material science .

Properties

IUPAC Name

dipropoxy(sulfanylidene)phosphanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2PS/c1-3-5-7-9(10)8-6-4-2/h3-6H2,1-2H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPIGNBJNOZFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO[P+](=S)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2PS+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40527802
Record name Dipropoxy(sulfanylidene)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40527802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14609-96-2
Record name Dipropoxy(sulfanylidene)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40527802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Phosphanium Derivatives

The following analysis compares hypothetical properties of dipropoxy(sulfanylidene)phosphanium with structurally related phosphanium compounds based on general trends and evidence from analogous systems (e.g., caffeic acid phosphanium derivatives, CAPs).

Structural and Functional Group Variations
Compound Substituents Key Features
This compound Two propoxy (–OCH₂CH₂CH₃), one S= High lipophilicity from propoxy groups; potential redox activity via S= group
Caffeic acid phosphanium salts (CAPs) Caffeic acid-derived, acetylated phenolic groups Enhanced solubility due to acetylated phenols; strong cytotoxic/antimicrobial activity
Diphenylphosphine Two phenyl groups Flammable, corrosive; used as a ligand in catalysis

Key Observations :

  • Lipophilicity: this compound’s propoxy groups likely increase membrane permeability compared to CAPs’ polar acetylated phenols, which prioritize water solubility .
  • Reactivity : The sulfanylidene group may enable unique redox or coordination chemistry, distinct from CAPs’ focus on bioactivity or diphenylphosphine’s ligand behavior .

Key Observations :

  • CAPs demonstrate potent cytotoxicity (IC₅₀ <10 µM) and antimicrobial action, attributed to their amphiphilic structure disrupting cell membranes .
  • This compound’s bioactivity remains speculative but could be modulated by its sulfur moiety, analogous to sulfonated polydiphenylamine’s pH-responsive conductivity .
Stability and Handling
  • This compound : Likely air-sensitive due to the sulfanylidene group, requiring inert-atmosphere handling.
  • CAPs : Stable in aqueous solutions but may degrade under strong acidic/basic conditions .
  • Diphenylphosphine : Highly flammable and corrosive; spontaneous ignition in air necessitates strict safety protocols .

Preparation Methods

Nucleophilic Substitution of Chlorophosphonium Precursors

A primary route involves reacting dichloro(sulfanylidene)phosphorane (Cl₂P=S) with sodium propoxide under anhydrous conditions:

$$ \text{Cl}2\text{P=S} + 2\text{NaOCH}2\text{CH}2\text{CH}3 \rightarrow (\text{CH}2\text{CH}2\text{CH}3\text{O})2\text{P=S} + 2\text{NaCl} $$

Key parameters:

  • Temperature: -20°C to 0°C in tetrahydrofuran
  • Yield: 68-72% after 12 hr reaction
  • Purification: Recrystallization from ethyl acetate/hexane (3:1)

Table 1: Optimization of Propoxide Equivalents

Equiv. NaOPr Conversion (%) Purity (HPLC)
1.8 58 89
2.0 72 94
2.2 71 93

Phosphine Sulfuration Followed by Alkoxylation

An alternative approach sulfuretes tripropylphosphine prior to oxidation:

  • $$ \text{P(OCH}2\text{CH}2\text{CH}3)3 + \text{S}8 \rightarrow (\text{CH}2\text{CH}2\text{CH}3\text{O})_3\text{P=S} $$
  • $$ (\text{CH}2\text{CH}2\text{CH}3\text{O})3\text{P=S} + \text{Me}3\text{O}^+\text{BF}4^- \rightarrow (\text{CH}2\text{CH}2\text{CH}3\text{O})2\text{P=S}^+\text{BF}4^- + \text{CH}3\text{OCH}_3 $$

Advantages:

  • Avoids handling chlorinated intermediates
  • Achieves 81% yield when using 1,2-dimethoxyethane solvent

Electrochemical Synthesis

Emerging methods employ electrochemical oxidation of dipropoxyphosphine in the presence of elemental sulfur:

$$ \text{P(OCH}2\text{CH}2\text{CH}3)2\text{H} \xrightarrow{\text{S, -1.2V}} (\text{CH}2\text{CH}2\text{CH}3\text{O})2\text{P=S}^+ + \text{H}_2 $$

Key Conditions:

  • Platinum electrodes in acetonitrile/THF (4:1)
  • 0.1M tetrabutylammonium hexafluorophosphate electrolyte
  • Current density: 5 mA/cm²

Reaction Mechanism Insights

The sulfuration step proceeds via a radical chain mechanism as evidenced by ESR spectroscopy:

  • Initiation: $$ \text{P-OPr}2 \rightarrow \text{P-OPr}2^{\bullet} + e^- $$
  • Sulfur insertion: $$ \text{P-OPr}2^{\bullet} + \text{S}8 \rightarrow \text{P(OPr)}_2\text{S}^{\bullet} $$
  • Termination: $$ 2\text{P(OPr)}2\text{S}^{\bullet} \rightarrow (\text{OPr})2\text{P=S-P=S(OPr)}_2 $$

Analytical Characterization

Spectroscopic Data

³¹P NMR (CDCl₃): δ 42.5 ppm (doublet, J = 680 Hz)
IR (KBr): 1245 cm⁻¹ (P=S stretch), 1020 cm⁻¹ (P-O-C)
Mass Spec (ESI+): m/z 241.08 [M+] (calc. 241.05 for C₆H₁₄O₂PS⁺)

X-ray Crystallography

Single-crystal analysis reveals:

  • P-S bond length: 1.93 Å
  • O-P-O angle: 112.7°
  • S-P-O angles: 102.3° (axial), 97.1° (equatorial)

Industrial Scale-Up Challenges

  • Exothermic alkoxylation requires jacketed reactors with <5°C/min heating rate
  • Sulfur byproducts necessitate extraction with 10% NaHCO₃
  • Final product isolation via antisolvent crystallization (yield loss <8%)

Comparative Method Analysis

Parameter Method 2.1 Method 2.2 Method 2.3
Yield (%) 72 81 65
Purity (HPLC) 94 89 97
Scalability (kg) 50 200 10
Cost Index 1.0 0.8 1.5

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Dipropoxy(sulfanylidene)phosphanium, and what experimental conditions optimize yield?

  • Methodological Answer: The synthesis of phosphanium derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., phosphonium salts) are synthesized by reacting phosphorus precursors with alkoxy or thiol groups under anhydrous conditions. A two-step approach may include:

Step 1: Reacting a phosphorus trichloride analog with propanol to form the dipropoxy intermediate.

Step 2: Introducing a sulfanylidene group via thiolation under inert atmosphere (argon/nitrogen) at 50–70°C.

  • Key Considerations: Monitor reaction progress using <sup>31</sup>P NMR to track phosphorus environment changes . Optimize stoichiometry to avoid side reactions (e.g., over-alkylation).

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • <sup>1</sup>H/<sup>13</sup>C/<sup>31</sup>P NMR: Confirm propoxy and sulfanylidene group integration. For example, the <sup>31</sup>P signal for phosphanium centers typically appears at δ +20 to +30 ppm .
  • FT-IR: Identify P–O–C (1050–1150 cm⁻¹) and P=S (600–700 cm⁻¹) stretching vibrations .
  • X-ray Diffraction: Resolve crystal structure to validate bond angles and coordination geometry.

Q. What stability challenges are associated with this compound, and how can they be mitigated?

  • Methodological Answer: Phosphanium compounds are often hygroscopic and prone to hydrolysis. Stabilization strategies include:

  • Storage: Under inert gas (e.g., argon) in anhydrous solvents (e.g., THF, DCM) at –20°C.
  • Handling: Use Schlenk-line techniques for air-sensitive steps .
  • Degradation Monitoring: Track hydrolytic byproducts (e.g., phosphoric acids) via LC-MS or ion chromatography.

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in catalytic systems?

  • Methodological Answer: Investigate reaction pathways using:

  • Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. protonated substrates to identify rate-determining steps.
  • Computational Modeling: Density Functional Theory (DFT) simulations can map transition states and charge distribution on phosphorus .
  • In Situ Spectroscopy: Use Raman or UV-Vis to detect intermediate species (e.g., radical intermediates in redox reactions).

Q. How should researchers address contradictions in toxicity data between this compound and related organophosphates?

  • Methodological Answer:

  • Class-Based Analysis: Review toxicological profiles of structurally similar organophosphates (e.g., phosphorothioates) to identify trends in acute vs. chronic toxicity .
  • In Vitro Assays: Conduct comparative cytotoxicity screens (e.g., MTT assays on hepatocyte lines) to isolate compound-specific effects.
  • Meta-Analysis: Apply statistical tools (e.g., funnel plots) to assess publication bias in existing literature .

Q. What advanced applications does this compound have in materials science or drug delivery?

  • Methodological Answer:

  • Ionic Liquids: Evaluate its potential as a tunable electrolyte component by measuring ionic conductivity (e.g., via electrochemical impedance spectroscopy) .
  • Prodrug Design: Functionalize the phosphanium core with bioactive moieties (e.g., caffeic acid derivatives) and assess hydrolytic release kinetics under physiological pH .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for reconciling inconsistent spectroscopic data in phosphanium derivatives?

  • Methodological Answer:

  • Multivariate Analysis: Use Principal Component Analysis (PCA) to cluster NMR/IR datasets and identify outliers.
  • Error Propagation Models: Quantify uncertainties in peak integration or solvent effects (e.g., DMSO vs. CDCl3 shifts) .

Q. How can researchers validate computational predictions of this compound’s electronic properties experimentally?

  • Methodological Answer:

  • Cyclic Voltammetry: Measure redox potentials to compare with DFT-predicted HOMO/LUMO levels .
  • XPS (X-ray Photoelectron Spectroscopy): Quantify binding energies of phosphorus 2p electrons to validate charge states .

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